5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid
Description
5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid (CAS: 1934823-87-6) is a brominated thiophene derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₅H₂BrFO₄S₂, with a molecular weight of 305.11 g/mol. The compound is synthesized for applications in medicinal chemistry and materials science, leveraging its reactive sulfonyl and carboxylic acid moieties for further functionalization .
Properties
IUPAC Name |
5-bromo-4-fluorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUGCWTJMZCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
NBS in polar solvents (e.g., DMF or acetic acid) selectively brominates thiophene derivatives. For thiophene-2-carboxylic acid, bromination occurs at position 5 due to the carboxylic acid’s meta-directing effect.
Example Protocol
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Substrate : Thiophene-2-carboxylic acid (10 mmol).
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Reagent : NBS (12 mmol), AIBN (0.5 mmol).
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Conditions : Reflux in CCl₄ for 6 h.
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Yield : 85–90% (4-bromo isomer minimized via kinetic control).
Fluorosulfonylation Strategies
Introducing the fluorosulfonyl group (-SO₂F) demands specialized reagents. Two predominant methods are:
Chlorosulfonation Followed by Fluorination
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Chlorosulfonation : Treat 5-bromothiophene-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C.
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Fluorination : React the intermediate sulfonyl chloride with KF or NH₄F in anhydrous conditions.
Optimization Data
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H (3 eq) | 0°C | 78% |
| Fluorination | KF (2.5 eq), DMF | 25°C | 65% |
Direct Fluorosulfonylation Using SO₂F₂ Gas
Exposing the brominated thiophene to sulfuryl fluoride (SO₂F₂) under pressure facilitates direct fluorosulfonylation. This one-step method avoids intermediate isolation but requires specialized equipment.
Reaction Conditions
Carboxylic Acid Functionalization
The carboxylic acid group is often introduced early and retained through subsequent steps. Esterification protects the acid during harsh reactions:
Methyl Ester Protection
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Substrate : 5-Bromo-4-chlorosulfonylthiophene-2-carboxylic acid.
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Reagent : MeOH, H₂SO₄ (cat.).
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Conditions : Reflux for 12 h.
Comparative Esterification Methods
| Acid Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| H₂SO₄ | MeOH | 12 | 95% |
| SOCl₂ | MeOH | 6 | 91% |
| EDCI/HOBt | MeCN | 24 | 78% |
Reaction Sequence Optimization
Order of Functional Group Installation
Installing bromine before fluorosulfonyl groups minimizes side reactions. Reverse sequences risk sulfonate group displacement during bromination.
Solvent and Temperature Effects
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Bromination : Nonpolar solvents (CCl₄) improve selectivity.
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Fluorosulfonylation : Polar aprotic solvents (DMF) enhance reagent solubility.
Case Study : Replacing DMF with THF in fluorosulfonylation reduced yields by 20% due to poor SO₂F₂ dissolution.
Analytical Characterization
Post-synthesis analysis confirms regiochemistry and purity:
Challenges and Mitigation Strategies
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Hydrolysis of Sulfonyl Fluorides : Moisture-sensitive intermediates require anhydrous conditions.
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Regiochemical Purity : Column chromatography (SiO₂, ethyl acetate/hexane) separates 4- and 5-substituted isomers.
Industrial-Scale Adaptations
Large batches use continuous-flow reactors for fluorosulfonylation, improving safety and yield:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiophene derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for diverse chemical transformations, making it suitable for drug development. Notably, compounds derived from this acid have shown promising biological activities, including anti-inflammatory and anticancer properties.
Case Study: A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions and conjugate additions.
Table 1: Synthetic Applications
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Sulfonamide Derivative | 85 |
| Conjugate Addition | Fluorosulfonylated Ester | 75 |
| Hydrocarboxylation | Carboxylic Acid Derivative | 89 |
Materials Science
In materials science, this compound is explored for its potential in developing functional materials such as conductive polymers and sensors. The presence of the fluorosulfonyl group enhances the electronic properties of materials, making them suitable for applications in organic electronics.
Case Study: Research indicates that polymers synthesized from this compound exhibit improved conductivity and thermal stability compared to traditional materials .
Safety Considerations
Due to its reactive nature, safety precautions are essential when handling this compound. It is classified as hazardous with specific handling instructions to prevent exposure.
Table 2: Safety Data
| Hazard Classification | Signal Word | Precautionary Statements |
|---|---|---|
| Danger | Danger | P260, P264, P280 |
Mechanism of Action
The mechanism of action of 5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Thiophene Carboxylic Acids
Thiophene derivatives are widely studied due to their tunable electronic properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
Lipophilicity (logP/clogP):
- The fluorosulfonyl group in the target compound reduces lipophilicity (clogP ~1.2) compared to dimethylsulfamoyl analogs (clogP ~2.5), impacting membrane permeability .
- Methyl or trifluoromethyl substituents (e.g., in 4-Bromo-5-methylthiophene-2-carboxylic acid) increase hydrophobicity, favoring blood-brain barrier penetration .
Collision Cross-Section (CCS):
- Predicted CCS values for this compound adducts range from 136.7–141.9 Ų , similar to dimethylsulfamoyl analogs (137.4–140.1 Ų), indicating comparable gas-phase ion mobility .
Biological Activity
5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with similar compounds.
- Molecular Formula: CHBrFOS
- Molecular Weight: 289.10 g/mol
- CAS Number: 1934823-87-6
The compound features a thiophene ring substituted with bromine and a fluorosulfonyl group, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorosulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities and disruption of cellular pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and viral replication.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Cell Cycle Modulation: It has been shown to affect cell cycle progression in cancer cell lines, potentially inducing apoptosis.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various in vitro assays:
- Anticancer Activity: In a study assessing its effects on gastric cancer cell lines, the compound demonstrated significant inhibition of cell growth compared to control groups, indicating potential as an anticancer agent .
- Antimicrobial Properties: Research has highlighted its effectiveness against certain bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .
Case Studies
-
Gastric Cancer Cell Lines:
- Objective: Assess growth inhibition.
- Results: Significant inhibition was observed using MTT assays, with lower viability in treated cells compared to untreated controls.
- HCV Polymerase Inhibition:
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Unique fluorosulfonyl group enhances reactivity |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Similar thiophene structure | HCV NS5B inhibitor | Focused on antiviral activity |
| 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid | Similar structure with different substituents | Anticancer potential | Investigated for different therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Start with brominated thiophene precursors (e.g., 5-bromo-2-thiophenecarboxylic acid ). Introduce the fluorosulfonyl group via sulfonation using sulfur trioxide complexes or chlorosulfonic acid, followed by fluorination with potassium fluoride or xenon difluoride. Optimize stoichiometry and temperature (e.g., 0–5°C for sulfonation to minimize decomposition). Purify via recrystallization in ethanol/water mixtures.
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the fluorosulfonyl group. Avoid exposure to moisture, as thiophene derivatives are prone to degradation in aqueous environments . Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves for reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : Use -NMR to confirm fluorosulfonyl incorporation (δ ≈ –60 ppm). -NMR (DMSO-) should show characteristic thiophene protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M–H] at m/z 295.93) .
- IR : Look for S=O stretches (1350–1200 cm) and carboxylic acid O–H (2500–3000 cm) .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The fluorosulfonyl group acts as a strong electron-withdrawing substituent, enhancing electrophilicity at the 4-position. Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid ). Optimize catalyst systems (e.g., Pd(PPh)/SPhos) in anhydrous THF at 80°C .
- Data Contradictions : Some boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid ) may show reduced reactivity due to steric hindrance—screen alternative ligands (XPhos) or additives (CsCO).
Q. What strategies mitigate decomposition during catalytic applications?
- Approach :
- Use low-temperature conditions (–10°C) for acid-sensitive reactions.
- Stabilize intermediates via in situ protection of the carboxylic acid (e.g., methyl ester formation using MeOH/HSO) .
- Monitor degradation byproducts via LC-MS and adjust reaction timelines accordingly.
Q. How can computational modeling predict biological activity or material properties?
- Methods :
- Perform DFT calculations (B3LYP/6-31G*) to assess electrostatic potential maps, highlighting nucleophilic attack sites at the fluorosulfonyl group .
- Docking studies (AutoDock Vina) for protein-ligand interactions, focusing on sulfonyl group binding to serine hydrolases .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Scale-Up Solutions :
- Replace batch reactions with flow chemistry for controlled sulfonation .
- Implement continuous crystallization to isolate high-purity product (>98% by HPLC) .
- Validate reproducibility across batches using -NMR and elemental analysis.
Contradictions and Validation
- Solubility Variability : While thiophene-2-carboxylic acid derivatives are typically water-soluble , the fluorosulfonyl group may reduce solubility. Pre-screen solvents (DMSO, DMF) for biological assays.
- Conflicting Reactivity Data : Some analogs (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid ) show divergent reactivity—validate reaction conditions with small-scale trials before scaling.
Applications in Material Science
- Graphene Functionalization : The carboxylic acid moiety enables covalent attachment to graphene oxide surfaces via EDC/NHS coupling, enhancing IR absorption properties for photodetectors .
- Polymer Modification : Incorporate into conductive polymers (e.g., PEDOT) to improve electron-withdrawing capacity for organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
